molecular formula C21H29N7O B2611465 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine CAS No. 2415523-46-3

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B2611465
CAS No.: 2415523-46-3
M. Wt: 395.511
InChI Key: IZADNKVQGKMYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a trisubstituted pyrimidine derivative featuring a morpholine ring, a piperazine linker, and a cyclobutyl-substituted pyrimidine core. The cyclobutyl group enhances steric bulk and modulates lipophilicity, while the morpholine and piperazine moieties improve solubility and binding interactions with biological targets.

Properties

IUPAC Name

4-[4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O/c1-16-13-20(25-21(24-16)28-9-11-29-12-10-28)27-7-5-26(6-8-27)19-14-18(22-15-23-19)17-3-2-4-17/h13-15,17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZADNKVQGKMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine moieties. Key steps include:

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

    Substitution: Introduction of the cyclobutyl group via nucleophilic substitution.

    Coupling: Attachment of the piperazine and morpholine rings through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural motifs allow it to interact with biological targets such as enzymes and receptors.

Case Studies:

  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar pyrimidine derivatives can act as inhibitors of protein kinases, which are crucial in cancer progression.
  • Neuropharmacology : The piperazine moiety is known for its affinity towards serotonin receptors, making it a candidate for developing treatments for depression and anxiety disorders. Preliminary studies indicate that modifications to the structure can enhance receptor binding affinity and selectivity.

Biological Research

The compound serves as a useful tool in biological assays to study receptor-ligand interactions. Its ability to bind selectively to certain receptors allows researchers to explore its effects on cellular signaling.

Case Studies:

  • Receptor Binding Studies : Investigations have been conducted to assess how this compound interacts with dopamine and serotonin receptors, providing insights into its potential psychoactive effects.
  • In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound, revealing significant data on its efficacy and safety profiles.

Material Science

Beyond biological applications, this compound is also being explored for its role in developing new materials. Its unique chemical structure can be utilized in synthesizing polymers or other materials with specific properties.

Case Studies:

  • Polymer Synthesis : The incorporation of the morpholine and pyrimidine units into polymer backbones has shown promise in creating materials with enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the pyrimidine core, linker groups, or heterocyclic systems. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity
4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine (Target) Pyrimidine Cyclobutyl, piperazine, morpholine Hypothesized kinase inhibition or antiparasitic activity (structural inference)
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 77) Pyrimidine Pyridin-3-yl, methylpiperazine, morpholine Fast-acting antimalarial (IC₅₀ < 50 nM)
4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80) Pyrimidine 2-Fluoropyridinyl, pyridin-3-yl, morpholine Improved metabolic stability and antimalarial potency vs. Compound 77
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine, benzene-diamine Kinase inhibition (e.g., PI3K/mTOR) with enhanced solubility
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine Thieno[3,2-d]pyrimidine Methylsulfonyl-piperazine, tetrahydropyran-indazole, morpholine Anticancer candidate with improved bioavailability and target engagement

Key Findings from Comparative Studies

Core Structure Impact: Pyrimidine vs. Thienopyrimidine: Pyrimidine-based compounds (e.g., Target, Compound 77) are often optimized for antimalarial activity, while thienopyrimidine derivatives (e.g., ) are prioritized in oncology due to their planar structure enhancing kinase binding . Cyclobutyl vs.

Substituent Effects :

  • Piperazine Linkers : Methylsulfonyl-piperazine groups (e.g., ) enhance solubility and introduce hydrogen-bonding interactions, critical for target affinity. In contrast, unmodified piperazine (Target) may prioritize flexibility .
  • Morpholine : Ubiquitous across analogs, morpholine improves solubility and serves as a hydrogen-bond acceptor, stabilizing protein-ligand interactions .

Synthetic Routes: The Target compound likely follows a Suzuki-Miyaura coupling protocol similar to Compound 77 , whereas thienopyrimidine derivatives require multi-step functionalization of bromomethyl intermediates (e.g., ).

Biological Activity

The compound 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a novel morpholine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N4O2C_{15}H_{22}N_{4}O_{2}, with a molecular weight of approximately 290.36 g/mol. The structure features a morpholine ring linked to a pyrimidine derivative, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of morpholine and piperazine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds displayed cytotoxic effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, with IC50 values indicating strong antiproliferative activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial in treating Alzheimer's disease. Preliminary data suggest that morpholine derivatives can effectively inhibit AChE activity.
  • Cyclooxygenase (COX) : Some derivatives have shown dual inhibition of COX-1 and COX-2 enzymes, which are involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies .

Case Studies

  • In Vitro Studies : A study involving various morpholine derivatives revealed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against cancer cell lines. The most promising derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating higher efficacy .
  • Animal Models : In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential of similar compounds. These studies indicated that certain morpholine derivatives could reduce tumor size significantly when administered at optimal dosages .

The biological activity of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is attributed to its ability to interact with specific biological targets:

  • Dopamine D3 Receptor Modulation : Compounds similar to this morpholine derivative have been identified as selective ligands for dopamine D3 receptors, which play a role in various CNS disorders including schizophrenia and depression .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Data Summary

Biological Activity Effect IC50 Values
Anticancer (MCF-7, SW480, A549)CytotoxicityVaries (lower than standard)
AChE InhibitionPotential Alzheimer's treatmentNot specified
COX InhibitionAnti-inflammatoryNot specified

Q & A

Basic: What are the recommended synthetic routes for 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine, and how do they compare in yield and scalability?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine-Pyrimidine Coupling : Reacting 6-cyclobutylpyrimidin-4-amine with a substituted piperazine under reflux in ethanol or THF, as described in analogous pyrimidine-piperazine syntheses (e.g., 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine synthesis via nitro-group reduction and amine coupling) .
  • Morpholine Integration : Introducing the morpholine moiety via a Mannich-type reaction using formaldehyde and morpholine, similar to methods for 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.